molecular formula C8H14Br2O6 B14447487 Acetic acid;1,4-dibromobut-2-ene-1,4-diol CAS No. 74930-75-9

Acetic acid;1,4-dibromobut-2-ene-1,4-diol

Cat. No.: B14447487
CAS No.: 74930-75-9
M. Wt: 366.00 g/mol
InChI Key: VIJSWEHYGXDITP-UHFFFAOYSA-N
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Description

Acetic acid;1,4-dibromobut-2-ene-1,4-diol is a chemical compound with the molecular formula C6H8Br2O4 It is a derivative of butene, featuring two bromine atoms and two hydroxyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,4-dibromobut-2-ene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to but-2-ene, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,4-dibromobut-2-ene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;1,4-dibromobut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;1,4-dibromobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

74930-75-9

Molecular Formula

C8H14Br2O6

Molecular Weight

366.00 g/mol

IUPAC Name

acetic acid;1,4-dibromobut-2-ene-1,4-diol

InChI

InChI=1S/C4H6Br2O2.2C2H4O2/c5-3(7)1-2-4(6)8;2*1-2(3)4/h1-4,7-8H;2*1H3,(H,3,4)

InChI Key

VIJSWEHYGXDITP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(=CC(O)Br)C(O)Br

Origin of Product

United States

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